molecular formula C17H10Cl2N2O3S2 B2415727 (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide CAS No. 300377-82-6

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide

Cat. No.: B2415727
CAS No.: 300377-82-6
M. Wt: 425.3
InChI Key: VYULSCJENNCUES-ZSOIEALJSA-N
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Description

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dichlorophenyl group, and a hydroxybenzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 2-hydroxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic aromatic substitution can occur on the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide is unique due to its combination of a thiazolidinone ring and a hydroxybenzamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O3S2/c18-11-5-3-6-12(19)10(11)8-14-16(24)21(17(25)26-14)20-15(23)9-4-1-2-7-13(9)22/h1-8,22H,(H,20,23)/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYULSCJENNCUES-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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